[(Z)-1-(2-fluorophenyl)ethylideneamino]urea
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Overview
Description
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea is an organic compound with the molecular formula C9H10FN3O It is characterized by the presence of a fluorophenyl group attached to an ethylideneamino moiety, which is further connected to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(2-fluorophenyl)ethylideneamino]urea typically involves the reaction of 2-fluoroaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-1-(2-fluorophenyl)ethylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-1-(2-chlorophenyl)ethylideneamino]urea
- [(Z)-1-(2-bromophenyl)ethylideneamino]urea
- [(Z)-1-(2-methylphenyl)ethylideneamino]urea
Uniqueness
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Properties
CAS No. |
392-10-9 |
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Molecular Formula |
C9H10FN3O |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6- |
InChI Key |
ASSMENSMDFJADK-SDQBBNPISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=CC=C1F |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1F |
Origin of Product |
United States |
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